molecular formula C10H16O B1317323 Spiro[2.7]decan-4-one CAS No. 935-61-5

Spiro[2.7]decan-4-one

Cat. No. B1317323
CAS RN: 935-61-5
M. Wt: 152.23 g/mol
InChI Key: YETZKAVEKAPJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.7]decan-4-one is a chemical compound with the CAS Number: 935-61-5 . It has a molecular weight of 152.24 and its IUPAC name is spiro[2.7]decan-4-one .


Molecular Structure Analysis

The molecular structure of Spiro[2.7]decan-4-one is represented by the linear formula C10H16O . The InChI code for this compound is 1S/C10H16O/c11-9-5-3-1-2-4-6-10(9)7-8-10/h1-8H2 .


Physical And Chemical Properties Analysis

Spiro[2.7]decan-4-one is a colorless liquid . Its molecular weight is 152.24 . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

  • Efficient base-free asymmetric one-pot synthesis of spiro derivatives

    • Scientific Field : Chemical Intermediates Research
    • Application Summary : This research focuses on the synthesis of spiro[indoline-3,3′-pyrrolizin]-2-one derivatives using a 1,3-dipolar cycloaddition reaction .
    • Methods of Application : The reaction of 1,3-dipolar cycloaddition of azomethine ylide generated in situ from the decarboxylative condensation of α-amino acids and non-enolizable 1,2-diketones to the above dipolarophiles takes place .
    • Results or Outcomes : This reaction proceeded the HOMO of azomethine ylide directly interacted with LUMO of the alkene . This reaction of azomethine ylide to dipolarophile with exocyclic double bond affords the spiro-heterocycles .
  • Spirocyclic derivatives as antioxidants

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Spirocyclic derivatives have been found to act as antioxidants, substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .
    • Methods of Application : The synthesis and antioxidant activity of a new spirocyclopropanoxyindole [2.4.0] compound has been reported .
    • Results or Outcomes : This compound showed moderately good activity, with an inhibition percentage at 1 mg mL1 of 63.90%, compared to vitamin C as standard, with 82.30% inhibition at the same concentration .
  • Spiro Compounds in Drug Discovery
    • Scientific Field : Pharmaceutical Research
    • Application Summary : Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .
    • Methods of Application : The development of drugs with potential antioxidant activities is of great importance since numerous investigations have shown that oxidative stress is involved in the development and progression of numerous diseases .
    • Results or Outcomes : Recent advances in the antioxidant activity profiles of spiro compounds have shown that they have a significant position in discovering drugs with potential antioxidant activities .
  • Spiro Compounds in Material Science
    • Scientific Field : Material Science
    • Application Summary : Spiro compounds are used in the development of new materials due to their unique structural properties .
    • Methods of Application : The synthesis of spiro compounds for material science applications often involves complex chemical reactions .
    • Results or Outcomes : The unique properties of spiro compounds have led to the development of new materials with improved performance .

Safety And Hazards

The safety data sheet (SDS) for Spiro[2.7]decan-4-one can provide detailed information on its hazards, handling precautions, and emergency procedures .

properties

IUPAC Name

spiro[2.7]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-5-3-1-2-4-6-10(9)7-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETZKAVEKAPJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC2)C(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538930
Record name Spiro[2.7]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.7]decan-4-one

CAS RN

935-61-5
Record name Spiro[2.7]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.7]decan-4-one
Reactant of Route 2
Spiro[2.7]decan-4-one
Reactant of Route 3
Spiro[2.7]decan-4-one
Reactant of Route 4
Spiro[2.7]decan-4-one
Reactant of Route 5
Spiro[2.7]decan-4-one
Reactant of Route 6
Spiro[2.7]decan-4-one

Citations

For This Compound
1
Citations
P Kraft - Synthesis, 1999 - thieme-connect.com
The Diels–Alder reaction of 1, 2-bis (methylene) cyclooctane (13), 4-methylenespiro [2.7] decane (29), 4-methylenespiro [2.6] nonane (40) and 4-methylenespiro [2.7] dec-8-ene (46) …
Number of citations: 20 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.